5-Fluoro-2-methylisonicotinic acid
Overview
Description
5-Fluoro-2-methylisonicotinic acid: is a chemical compound with the molecular formula C7H6FNO2 . It is a derivative of isonicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylisonicotinic acid typically involves the fluorination of 2-methylisonicotinic acid. One common method is the electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylisonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It can be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may inhibit enzymes or receptors by mimicking the natural substrate or ligand, thereby blocking the biological pathway .
Comparison with Similar Compounds
- 5-Fluoro-2-methylpyridin-3-amine
- 5-Fluoro-2-methyl-3-nitropyridine
- 4-Amino-5-fluoro-2-methylpyridine
- Methyl 5-fluoro-2-methylnicotinate
- 4-Chloro-5-fluoro-2-methylpyridine
Comparison: Compared to these similar compounds, 5-Fluoro-2-methylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring. The presence of both a fluorine atom and a methyl group at distinct positions provides unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-fluoro-2-methylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCAYVVPKICFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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